molecular formula C8H10N2O2 B13145596 Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- CAS No. 35020-01-0

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-

Cat. No.: B13145596
CAS No.: 35020-01-0
M. Wt: 166.18 g/mol
InChI Key: MQHVSBTWLBWOLA-UHFFFAOYSA-N
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Description

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- is an organic compound with the molecular formula C8H10N2O2 It is a derivative of hydrazinecarboxaldehyde, where the hydrazine group is substituted with a 4-methoxyphenyl group

Preparation Methods

The synthesis of Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- typically involves the reaction of hydrazinecarboxaldehyde with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives or other reduced forms.

    Substitution: The hydrazine group can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

35020-01-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(4-methoxyanilino)formamide

InChI

InChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11)

InChI Key

MQHVSBTWLBWOLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NNC=O

Origin of Product

United States

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